4,5-Dimethyl-3-((methylthio)methyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-3-((methylthio)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and a methylthio group at position 3. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl. These reactions typically occur under moderate conditions and yield substituted isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Microwave-assisted solid-phase synthesis is one such method that has been explored for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-3-((methylthio)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazoles. These products can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-3-((methylthio)methyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: Lacks the methylthio group at position 3.
4,5-Dimethylisoxazole: Lacks the methylthio group at position 3.
3-Methylthioisoxazole: Lacks the dimethyl groups at positions 4 and 5
Uniqueness
4,5-Dimethyl-3-((methylthio)methyl)isoxazole is unique due to the presence of both the dimethyl groups and the methylthio group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11NOS |
---|---|
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
4,5-dimethyl-3-(methylsulfanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-6(2)9-8-7(5)4-10-3/h4H2,1-3H3 |
InChI-Schlüssel |
NYIGAUXZVVOUCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1CSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.